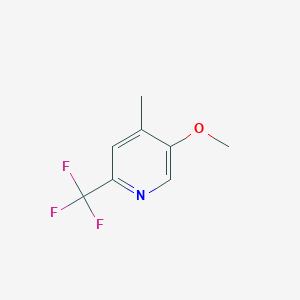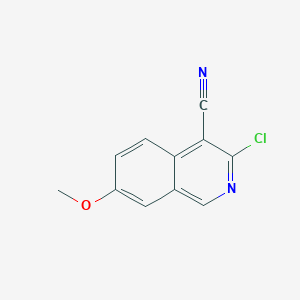
3-Chloro-7-methoxyisoquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-methoxyisoquinoline-4-carbonitrile: is an organic compound with the molecular formula C11H7ClN2O . It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the seventh position, and a carbonitrile group at the fourth position of the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxyisoquinoline-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 7-methoxyisoquinoline to introduce a nitro group at the desired position.
Reduction: The reduction of the nitro group to an amino group.
Cyanation: The conversion of the amino group to a carbonitrile group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-7-methoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted isoquinolines.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Hydrolysis: Formation of isoquinoline carboxylic acids.
Applications De Recherche Scientifique
3-Chloro-7-methoxyisoquinoline-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-7-methoxyisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The carbonitrile group can also play a role in the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-7-methoxyisoquinoline: Lacks the carbonitrile group.
7-Methoxyisoquinoline-4-carbonitrile: Lacks the chloro group.
3-Chloroisoquinoline-4-carbonitrile: Lacks the methoxy group.
Uniqueness
3-Chloro-7-methoxyisoquinoline-4-carbonitrile is unique due to the presence of all three functional groups (chloro, methoxy, and carbonitrile) on the isoquinoline ring. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H7ClN2O |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
3-chloro-7-methoxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-8-2-3-9-7(4-8)6-14-11(12)10(9)5-13/h2-4,6H,1H3 |
Clé InChI |
XQBNPWHUPYGOFX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CN=C(C(=C2C=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/structure/B13671515.png)
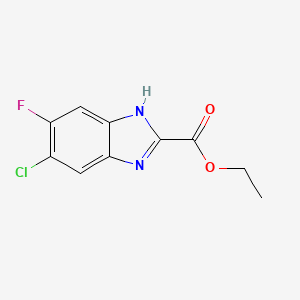
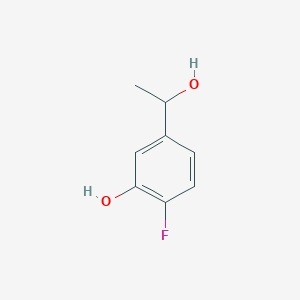
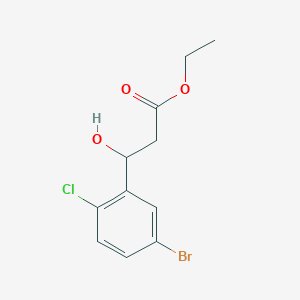
![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
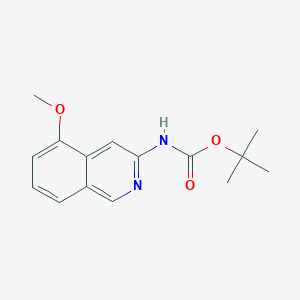
![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)
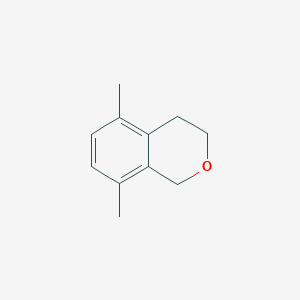
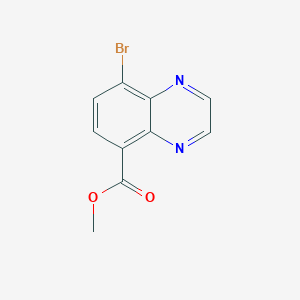
![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)
